molecular formula C19H22N2O2S B5546453 [2-METHOXY-4-(METHYLSULFANYL)PHENYL](4-PHENYLPIPERAZINO)METHANONE

[2-METHOXY-4-(METHYLSULFANYL)PHENYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B5546453
M. Wt: 342.5 g/mol
InChI Key: BMASKJDSVXPXDX-UHFFFAOYSA-N
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Description

2-METHOXY-4-(METHYLSULFANYL)PHENYLMETHANONE: is a complex organic compound that features a combination of methoxy, methylsulfanyl, phenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-4-(METHYLSULFANYL)PHENYLMETHANONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 4-phenylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with potential therapeutic benefits.

Biology: In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors. This helps in understanding its potential as a drug candidate.

Medicine: The compound has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurological disorders. Its ability to modulate specific molecular pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)PHENYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-METHOXY-4-(METHYLSULFANYL)PHENYLMETHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-18-14-16(24-2)8-9-17(18)19(22)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASKJDSVXPXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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